1-bromo-3,6-di-tert-butyl-9H-carbazole
Overview
Description
1-bromo-3,6-di-tert-butyl-9H-carbazole is a chemical compound with the molecular formula C20H24BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of bromine and tert-butyl groups at specific positions on the carbazole ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3,6-di-tert-butyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the bromination of 3,6-di-tert-butylcarbazole. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum trichloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3,6-di-tert-butyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents, organolithium compounds, and halide salts are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
1-bromo-3,6-di-tert-butyl-9H-carbazole has several applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-bromo-3,6-di-tert-butyl-9H-carbazole involves its interaction with other molecules through its bromine and tert-butyl groups. The bromine atom can participate in substitution reactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability . The compound’s electronic properties are influenced by the carbazole ring, which can participate in electron transfer processes .
Comparison with Similar Compounds
1-bromo-3,6-di-tert-butyl-9H-carbazole can be compared with other carbazole derivatives:
3,6-di-tert-butylcarbazole: Lacks the bromine atom, making it less reactive in substitution reactions.
1-bromo-9H-carbazole: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
3,6-dibromo-9H-carbazole: Contains two bromine atoms, increasing its reactivity in substitution reactions.
The uniqueness of this compound lies in the combination of bromine and tert-butyl groups, which impart specific reactivity and stability to the compound .
Properties
IUPAC Name |
1-bromo-3,6-ditert-butyl-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-19(2,3)12-7-8-17-14(9-12)15-10-13(20(4,5)6)11-16(21)18(15)22-17/h7-11,22H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQYLBVWDMTQFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3Br)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.